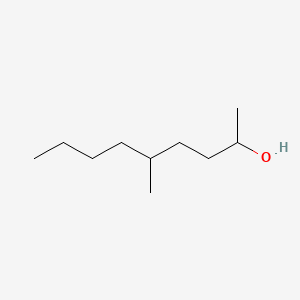![molecular formula C13H30ClNO7S B14484384 N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate CAS No. 66143-48-4](/img/structure/B14484384.png)
N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trimethylammonium group, an octyloxy group, and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate typically involves the reaction of N,N,N-trimethylethanolamine with octyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then treated with perchloric acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted ammonium compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The sulfonyl group plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-2-(octanoyloxy)ethanaminium: Similar in structure but with an octanoyloxy group instead of an octyloxy group.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Contains a phosphonooxy group, making it different in terms of reactivity and applications.
Uniqueness
N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate is unique due to its combination of the trimethylammonium group, octyloxy group, and sulfonyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
66143-48-4 |
|---|---|
Molecular Formula |
C13H30ClNO7S |
Molecular Weight |
379.90 g/mol |
IUPAC Name |
trimethyl(2-octoxysulfonylethyl)azanium;perchlorate |
InChI |
InChI=1S/C13H30NO3S.ClHO4/c1-5-6-7-8-9-10-12-17-18(15,16)13-11-14(2,3)4;2-1(3,4)5/h5-13H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KWZDZAHMCYKUJL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)CC[N+](C)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


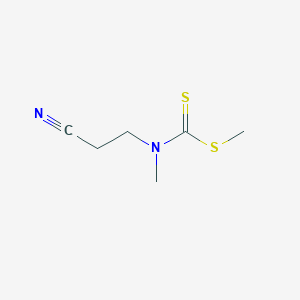
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
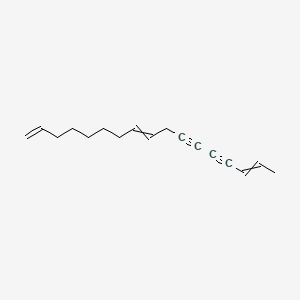
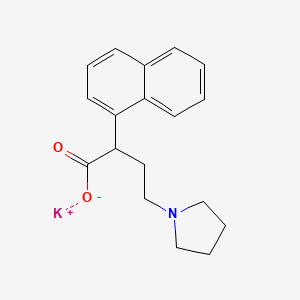
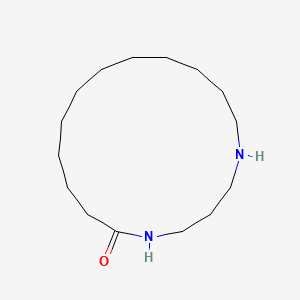

![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
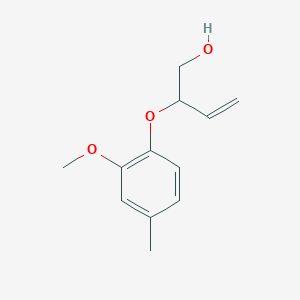


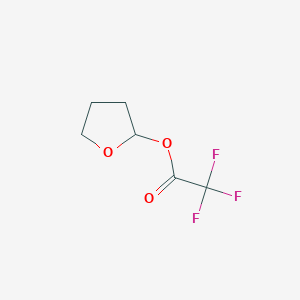
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)

